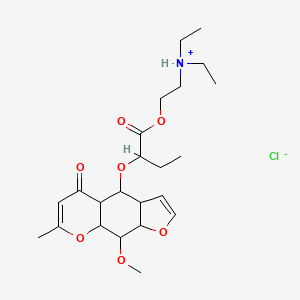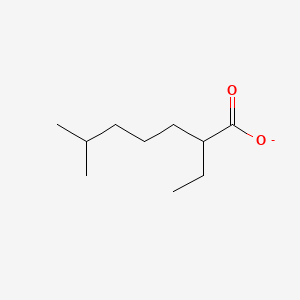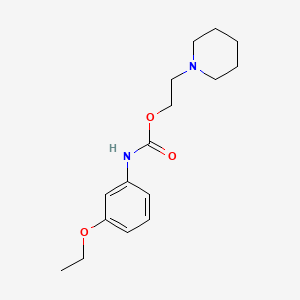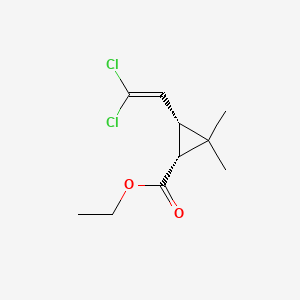
Butyric acid, 2-((9-methoxy-7-methyl-5-oxo-3a,4,4a,8,9,9a-hexahydro-5H-furo(3,2-g)(1)benzopyran-4-yl)oxy)-, 2-(diethylamino)ethyl ester, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyric acid, 2-((9-methoxy-7-methyl-5-oxo-3a,4,4a,8,9,9a-hexahydro-5H-furo(3,2-g)(1)benzopyran-4-yl)oxy)-, 2-(diethylamino)ethyl ester, hydrochloride is a complex organic compound with a unique structure It is characterized by the presence of a butyric acid ester linked to a diethylaminoethyl group, along with a furobenzopyran moiety
Preparation Methods
The synthesis of butyric acid, 2-((9-methoxy-7-methyl-5-oxo-3a,4,4a,8,9,9a-hexahydro-5H-furo(3,2-g)(1)benzopyran-4-yl)oxy)-, 2-(diethylamino)ethyl ester, hydrochloride involves multiple steps. The synthetic route typically starts with the preparation of the furobenzopyran core, followed by the introduction of the butyric acid ester and the diethylaminoethyl group. Reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where certain groups within the molecule are replaced by other functional groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Butyric acid, 2-((9-methoxy-7-methyl-5-oxo-3a,4,4a,8,9,9a-hexahydro-5H-furo(3,2-g)(1)benzopyran-4-yl)oxy)-, 2-(diethylamino)ethyl ester, hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
When compared to similar compounds, butyric acid, 2-((9-methoxy-7-methyl-5-oxo-3a,4,4a,8,9,9a-hexahydro-5H-furo(3,2-g)(1)benzopyran-4-yl)oxy)-, 2-(diethylamino)ethyl ester, hydrochloride stands out due to its unique structure and properties. Similar compounds include other butyric acid esters and furobenzopyran derivatives. the presence of the diethylaminoethyl group and the specific arrangement of functional groups in this compound confer distinct characteristics that make it valuable for various applications.
Properties
CAS No. |
71510-44-6 |
|---|---|
Molecular Formula |
C23H36ClNO7 |
Molecular Weight |
474.0 g/mol |
IUPAC Name |
diethyl-[2-[2-[(9-methoxy-7-methyl-5-oxo-3a,4,4a,8a,9,9a-hexahydrofuro[3,2-g]chromen-4-yl)oxy]butanoyloxy]ethyl]azanium;chloride |
InChI |
InChI=1S/C23H35NO7.ClH/c1-6-17(23(26)29-12-10-24(7-2)8-3)31-19-15-9-11-28-20(15)22(27-5)21-18(19)16(25)13-14(4)30-21;/h9,11,13,15,17-22H,6-8,10,12H2,1-5H3;1H |
InChI Key |
KYPYKONVFODEMB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OCC[NH+](CC)CC)OC1C2C=COC2C(C3C1C(=O)C=C(O3)C)OC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Zirconium,[(dimethylsilylene)bis[(1,2,3,4,5-h)-4-(1,1-dimethylethyl)-2-methyl-2,4-cyclopentadien-1-ylidene]]dimethyl-(9CI)](/img/structure/B13753120.png)







![Benzenesulfonamide, N-[4-diazo-2-[[(2-ethylphenyl)amino]sulfonyl]-2,5-cyclohexadien-1-ylidene]-4-methyl-](/img/structure/B13753178.png)
![2-Methyl-4-oxo-7-propyl-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13753180.png)

